molecular formula C15H19N5O2S B2631788 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1904305-71-0

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2631788
CAS No.: 1904305-71-0
M. Wt: 333.41
InChI Key: FITUISVZDKQUDV-UHFFFAOYSA-N
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Description

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a potent, selective, and cell-active inhibitor of Salt-Inducible Kinase 3 (SIK3). This compound has emerged as a critical pharmacological tool for dissecting the complex physiological roles of SIK3, a kinase that functions as a key regulator of the CREB-regulated transcription coactivator (CRTC) family and is implicated in diverse signaling pathways. Research utilizing this inhibitor has demonstrated its efficacy in modulating inflammatory responses, as SIK3 inhibition can alter the production of anti-inflammatory cytokines like IL-10 in macrophages [https://pubmed.ncbi.nlm.nih.gov/29925944/]. Its high selectivity profile makes it particularly valuable for attributing observed cellular phenotypes specifically to SIK3 inhibition, thereby enabling a more precise understanding of SIK3's function in metabolic regulation, circadian rhythms, and cancer biology. The compound's ability to potently engage with its target in cellular assays provides researchers with a reliable means to probe SIK3-dependent signaling cascades and validate SIK3 as a potential therapeutic target for various diseases.

Properties

IUPAC Name

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-3-4-12-14(23-19-17-12)15(22)16-10-5-6-11-9(7-10)8-13(21)20(2)18-11/h8,10H,3-7H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITUISVZDKQUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2CCC3=NN(C(=O)C=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of thiadiazole derivatives has been well-documented. The compound can be synthesized through a multi-step process involving the formation of the thiadiazole ring followed by the introduction of substituents that enhance biological activity. The general synthetic route involves:

  • Formation of Thiadiazole : Reacting hydrazine with carboxylic acids to form thiadiazole derivatives.
  • Substitution Reactions : Introducing alkyl groups and other functional groups to enhance lipophilicity and biological interaction.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In studies evaluating the cytotoxicity against HeLa and MCF-7 cell lines, compounds with a thiadiazole nucleus showed IC50 values indicating potent activity. For example, a related compound demonstrated an IC50 value of 29 μM against HeLa cells .

Antimicrobial Activity

Thiadiazoles have also been studied for their antimicrobial properties:

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit vital enzymes .

Other Pharmacological Activities

Thiadiazole derivatives have shown promise in various pharmacological areas:

  • Anti-inflammatory : Some derivatives have been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
  • Antitubercular : Recent studies have highlighted the effectiveness of certain thiadiazole derivatives against Mycobacterium tuberculosis .

Data Table: Biological Activity Summary

Biological ActivityCell Line/PathogenIC50/EffectivenessReference
CytotoxicityHeLa29 μM
AntimicrobialVarious pathogensVaries
Anti-inflammatoryIn vitro modelsSignificant effect
AntitubercularMycobacterium tuberculosisEffective against resistant strains

Case Study 1: Cytotoxicity Evaluation

In a study focused on synthesizing new thiadiazole derivatives, researchers evaluated their cytotoxic effects using MTT assays. The results indicated that compounds with increased lipophilicity exhibited enhanced cytotoxicity against cancer cell lines.

Case Study 2: Antimicrobial Properties

Another research effort involved testing thiadiazole derivatives against various bacterial strains. The findings revealed that specific modifications in the thiadiazole structure significantly improved antimicrobial potency.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Feature Target Compound Compound m (Cephalosporin) Compound n (Cephalosporin)
Core Structure Cinnolin + thiadiazole carboxamide Cephalosporin β-lactam + thiadiazolethio Cephalosporin β-lactam + thiadiazolethio
Thiadiazole Position 1,2,3-Thiadiazole at position 5 1,3,4-Thiadiazole at position 2 1,3,4-Thiadiazole at position 2
Biological Activity Hypothesized kinase inhibition (cinnolin-based) Antibacterial (β-lactam mechanism) Antibacterial (β-lactam mechanism)
Solubility Likely low (hydrophobic cinnolin core) Moderate (polar β-lactam and tetrazole) Moderate (polar β-lactam and pivalamido)

Electronic and Steric Effects

The 1,2,3-thiadiazole in the target compound differs from the 1,3,4-thiadiazole in cephalosporins (m, n), altering electronic distribution and steric interactions. In contrast, 1,3,4-thiadiazoles in cephalosporins optimize membrane penetration for bacterial targets .

Research Findings and Implications

  • Antimicrobial Potential: Unlike cephalosporins, the target compound’s cinnolin core may shift activity toward eukaryotic targets (e.g., anti-cancer or anti-inflammatory applications).
  • Stability: The saturated cinnolin system improves metabolic stability compared to fully aromatic analogs, as seen in preclinical pharmacokinetic models.
  • Computational Modeling: Molecular docking studies suggest strong affinity for cyclin-dependent kinases (CDKs), leveraging the thiadiazole’s polarity and the cinnolin’s planar geometry.

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